Bromoform-d
Overview
Description
Synthesis Analysis
The synthesis of Bromoform-d and related bromo-organic compounds is a critical area of research in organic chemistry. Bromination, as a fundamental transformation, plays a pivotal role in organic synthesis, using bromine and various bromo compounds. The development of solid bromine carriers has expanded due to the hazardous nature of bromine, enhancing safety and efficiency in synthesis processes (Saikia, Borah, & Phukan, 2016).
Molecular Structure Analysis
The molecular structure of Bromoform-d has been elucidated through advanced spectroscopic techniques. Microwave spectroscopy has provided precise values for isotopic species, revealing structural dimensions such as bond lengths and angles, critical for understanding its chemical behavior (Williams, Cox, & Gordy, 1952). Additionally, electron diffraction combined with microwave data has offered detailed insights into bond distances and angles, enhancing our understanding of its gas-phase structure (Tamagawa & Kimura, 1979).
Chemical Reactions and Properties
Bromoform-d participates in a variety of chemical reactions, showcasing its utility in organic synthesis. Notably, the nucleophilic tribromomethylation of N-(tert-butanesulfinyl)imines with bromoform has been identified as a highly stereoselective method, demonstrating the compound's versatility in synthesizing enantiomerically pure α-tribromomethyl amines (Li et al., 2012).
Physical Properties Analysis
The crystal structures of solid phases of deuterated bromoform have been extensively studied, revealing complex phase behaviors and structural transformations at various temperatures. These studies provide insight into the molecular arrangement and dynamic disorder within the crystal lattice, contributing to our understanding of its physical properties (Myers, Torrie, & Powell, 1983).
Chemical Properties Analysis
Bromoform-d exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, influenced by its molecular structure. The halogen atoms present in bromoform-d play a significant role in its chemical behavior, participating in various organic transformations and serving as key intermediates in the synthesis of complex molecules (Sahu, Gururaja, Mobin, & Namboothiri, 2009).
Scientific Research Applications
Ozone Layer Interaction
Bromoform is a significant precursor of atmospheric reactive bromine species that are involved in ozone depletion in both the troposphere and stratosphere. Its production is often linked to phytoplankton containing the enzyme bromoperoxidase. The emissions of bromoform in the open ocean are vital because they contribute to the transfer of tracers into higher altitudes in the atmosphere, particularly into the ozone layer (Stemmler, Hense, & Quack, 2014).
Atmospheric Chemistry
Bromoform is the largest single source of atmospheric organic bromine, contributing to the source of reactive halogens in the troposphere and lower stratosphere. The sea-to-air flux of bromoform, originating mainly from macroalgal and planktonic sources, is crucial for atmospheric bromoform levels. This flux is spatially and temporally variable, with tropical, subtropical, and shelf waters identified as significant source regions (Quack & Wallace, 2003).
Tracer for Water Masses
Bromoform, a chlorination byproduct in cooling water of power plants and industrial complexes, serves as a potential tracer of coastal water masses. Its distribution in seawater is utilized to monitor the movement of cooling water from facilities such as nuclear power plants, owing to its conservative behavior in the cooling water, low natural background in seawater, and ease of analytical detection (Yang, 2001).
Oceanic Distributions
In the ocean, bromoform's distribution is related to factors like mixed layer depth and salinity. Its presence in the surface ocean is due to algae release, making it an interesting subject for studying biogenic feedback in a changing climate. The variability in the sea-air flux of bromoform is of significant interest for atmospheric chemists, although it remains poorly characterized (Palmer & Reason, 2009).
Environmental Monitoring
Bromoform's presence in the environment, particularly in water bodies, is monitored for various purposes. For instance, its concentration in swimming pool water has been determined using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), which is relevant for environmental health and safety considerations (Hardee, Long, & Otts, 2002).
Model Studies
Model studies have been conducted to understand bromoform's behavior in the ocean and its impact on the atmosphere. These studies include simulations of bromoform cycling in the ocean, emissions into the atmosphere, and its interaction with atmospheric chemistry, providing insights into the global and regional dynamics of bromoform (Hense & Quack, 2008).
Safety And Hazards
Bromoform-d can be hazardous. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The substance may be hazardous to the environment, and special attention should be given to aquatic organisms .
Future Directions
The red seaweed Asparagopsis is rich in bromoform (CHBr3) which effectively inhibits the production of methane in ruminants . Ongoing global research is investigating the potential to utilize Asparagopsis as a feed additive to mitigate livestock methane emissions . The effects of sample storage conditions and freeze-drying of seaweed were investigated, with results highlighting the need for controlled seaweed handling with implications for downstream processing into a potential commercial feed additive .
properties
IUPAC Name |
tribromo(deuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr3/c2-1(3)4/h1H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBFYAXUHHXCS-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951689 | |
Record name | Tribromo(~2~H)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Bromoform-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20375 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Bromoform-d | |
CAS RN |
2909-52-6 | |
Record name | Bromoform-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2909-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribromo(2H)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromo(~2~H)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromo(2H)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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